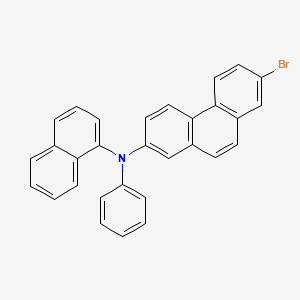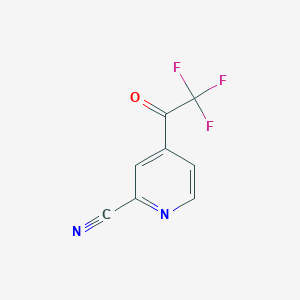![molecular formula C13H11NO6 B14181495 Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester CAS No. 847847-38-5](/img/structure/B14181495.png)
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester is a chemical compound with a complex structure that includes an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester typically involves the esterification of propanedioic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid, dimethyl ester:
Methyl malonate: Another ester of malonic acid, differing in the alkyl group attached to the ester.
Dimethyl propanedioate: Similar in structure but with different substituents on the ester groups.
Uniqueness
The presence of the isoindole moiety in propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester makes it unique compared to other esters of propanedioic acid. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research applications.
Propiedades
Número CAS |
847847-38-5 |
|---|---|
Fórmula molecular |
C13H11NO6 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
dimethyl 2-(3-oxoisoindol-1-yl)oxypropanedioate |
InChI |
InChI=1S/C13H11NO6/c1-18-12(16)9(13(17)19-2)20-11-8-6-4-3-5-7(8)10(15)14-11/h3-6,9H,1-2H3 |
Clave InChI |
MTGFMLMHMQCCDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)OC1=NC(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
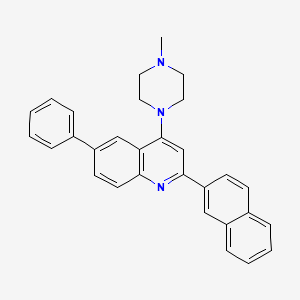
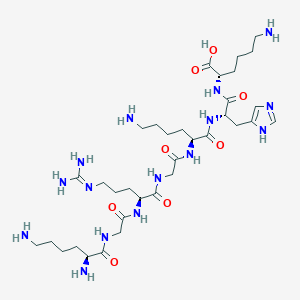
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)

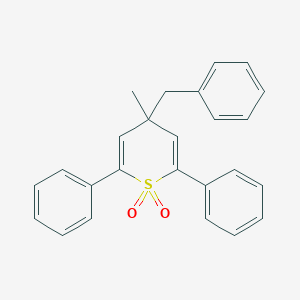
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
